3-Bromo-6-(trifluoromethoxy)pyridin-2-amine
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Description
3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1214361-39-3 . It has a molecular weight of 241.01 . The IUPAC name for this compound is 3-bromo-6-(trifluoromethyl)pyridin-2-amine .
Molecular Structure Analysis
The InChI code for 3-Bromo-6-(trifluoromethyl)pyridin-2-amine is 1S/C6H4BrF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Bromo-6-(trifluoromethoxy)pyridin-2-amine is a solid at room temperature . It has a molecular weight of 241.01 . The compound’s InChI code is 1S/C6H4BrF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) .Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . Hazard statements associated with the compound include H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding inhalation, skin contact, and eye contact .
properties
IUPAC Name |
3-bromo-6-(trifluoromethoxy)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-3-1-2-4(12-5(3)11)13-6(8,9)10/h1-2H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZRJFLWYWRFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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